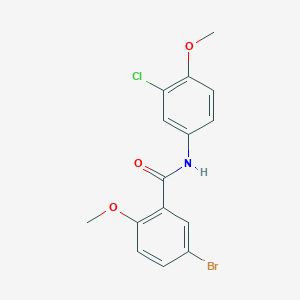
3-benzyl-5-(2,3-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-benzyl-5-(2,3-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one, also known as DMB-T, is a thiazolidinone derivative that has gained significant attention in scientific research due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. This compound possesses a unique chemical structure that makes it a promising candidate for drug discovery and development.
Wirkmechanismus
The exact mechanism of action of 3-benzyl-5-(2,3-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of tyrosinase by binding to the copper ions in the active site of the enzyme. It also inhibits the activity of acetylcholinesterase by binding to the catalytic site of the enzyme. This compound has been reported to inhibit the activity of α-glucosidase by binding to the active site of the enzyme and preventing the hydrolysis of carbohydrates. This compound has also been shown to activate the Nrf2/ARE signaling pathway, which leads to the upregulation of antioxidant enzymes and the suppression of oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. This compound has also been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of inflammatory diseases. This compound has been reported to improve glucose tolerance and insulin sensitivity in diabetic mice by inhibiting the activity of α-glucosidase. This compound has also been shown to protect against oxidative stress-induced neuronal damage by upregulating antioxidant enzymes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-benzyl-5-(2,3-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is its unique chemical structure, which makes it a promising candidate for drug discovery and development. This compound has been shown to possess various biological activities, which make it a versatile compound for scientific research. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can make it difficult to use in some experiments. In addition, the synthesis of this compound is relatively complex and requires several steps, which can make it challenging to obtain large quantities of the compound.
Zukünftige Richtungen
There are several future directions for the scientific research of 3-benzyl-5-(2,3-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one. One possible direction is to investigate its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has been shown to have neuroprotective properties, which make it a promising candidate for the development of new drugs for these diseases. Another possible direction is to study the mechanism of action of this compound in more detail to gain a better understanding of its biological activities. This could lead to the discovery of new targets for drug development. Finally, the synthesis of this compound could be optimized to improve the yield and purity of the compound, which would make it more accessible for scientific research.
Synthesemethoden
The synthesis of 3-benzyl-5-(2,3-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one involves the condensation reaction between 2,3-dimethoxybenzaldehyde and thiosemicarbazide, followed by the reaction with benzyl chloride. The final product is obtained by the reaction between the intermediate and 2,3-dimethoxybenzaldehyde in the presence of acetic acid. The yield of this compound is around 60%, and the purity can be increased by recrystallization.
Wissenschaftliche Forschungsanwendungen
3-benzyl-5-(2,3-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been extensively studied for its potential applications in medicinal chemistry. It has been reported to possess anti-inflammatory, antitumor, and antimicrobial activities. This compound has also been shown to inhibit the activity of various enzymes such as tyrosinase, acetylcholinesterase, and α-glucosidase, which are involved in the pathogenesis of several diseases. In addition, this compound has been reported to have antioxidant and neuroprotective properties, which make it a promising candidate for the treatment of neurodegenerative diseases.
Eigenschaften
IUPAC Name |
(5Z)-3-benzyl-5-[(2,3-dimethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3S2/c1-22-15-10-6-9-14(17(15)23-2)11-16-18(21)20(19(24)25-16)12-13-7-4-3-5-8-13/h3-11H,12H2,1-2H3/b16-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSZKCPGUJGMPHJ-WJDWOHSUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C=C2C(=O)N(C(=S)S2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1OC)/C=C\2/C(=O)N(C(=S)S2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(3-methoxyphenoxy)ethyl]cyclohexanecarboxamide](/img/structure/B6102015.png)

![N-({1-[(2,4-dimethoxyphenyl)sulfonyl]-3-piperidinyl}methyl)-2-furamide](/img/structure/B6102023.png)
![6-methyl-2-[(4-methyl-2-quinazolinyl)amino]-4-pyrimidinol](/img/structure/B6102042.png)
![N'-[(5-bromo-1H-indol-3-yl)methylene]benzenesulfonohydrazide](/img/structure/B6102049.png)
![N-(4-bromophenyl)-2-[(5-cyclopropyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B6102065.png)

![2-[4-cycloheptyl-1-(2-fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6102071.png)
![1-(5-chloro-2-methylphenyl)-4-{[1-(4-methoxybenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazine](/img/structure/B6102075.png)
![N-[2-(1-methyl-2-pyrrolidinyl)ethyl]-1-(2-phenylethyl)-4-piperidinamine](/img/structure/B6102081.png)
![5-{1-[(1-ethyl-1H-imidazol-5-yl)methyl]-2-pyrrolidinyl}-N-(3-furylmethyl)-2-thiophenecarboxamide](/img/structure/B6102095.png)


![N-allyl-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6102125.png)